Cyclohexanone, 2-(2-cyclopenten-1-yl)-
CAS No.: 100056-75-5
Cat. No.: VC7930054
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100056-75-5 |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 2-cyclopent-2-en-1-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2 |
| Standard InChI Key | PHOADYBSYARIQH-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)C(C1)C2CCC=C2 |
| Canonical SMILES | C1CCC(=O)C(C1)C2CCC=C2 |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound features a six-membered cyclohexanone ring substituted at the C2 position with a cyclopentenyl group. The cyclopentenyl moiety contains a conjugated double bond, contributing to electronic delocalization and steric effects . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.2441 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.2441 g/mol | |
| CAS Registry Number | 100056-75-5 | |
| SMILES | O=C1CCCCC1C1C=CCC1 |
Comparative Structural Analysis
The compound differs from simpler analogs through its fused bicyclic structure:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanone | C₆H₁₀O | Simple cyclic ketone |
| Cyclopentanone | C₅H₈O | Five-membered ring, no substituent |
| 2-Cyclopenten-1-one | C₅H₆O | Unsaturated cyclopentanone |
| Cyclohexanone, 2-(2-cyclopentyl)- | C₁₁H₁₈O | Cyclopentane substituent (saturated) |
| Cyclohexanone, 2-(2-cyclopenten-1-yl)- | C₁₁H₁₆O | Conjugated cyclopentene substituent |
This structural complexity enhances its reactivity in nucleophilic and electrophilic reactions .
Reactivity and Interaction Studies
Chemical Reactivity
The ketone group undergoes nucleophilic addition, while the cyclopentene moiety participates in Diels-Alder reactions or electrocyclic ring-opening. Key interactions include:
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Nucleophilic Addition: Attack at the carbonyl carbon by amines, alcohols, or Grignard reagents.
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Cycloaddition: The conjugated diene in cyclopentene may act as a dienophile or diene in [4+2] cycloadditions .
Comparative Ionization Energies
Gas-phase ion energetics data for related compounds (e.g., cyclohexane,2-cyclopenten-1-yl-) show an ionization energy of 8.95 eV (vertical value), indicating moderate electron-withdrawing effects from the cyclopentenyl group .
Applications and Research Findings
Industrial and Synthetic Utility
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Fragrance Components: Cyclopentenones are used in perfumery due to their sweet, floral notes .
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Polymer Precursors: Cyclohexanone derivatives serve as intermediates in nylon production.
Case Studies and Analogous Research
Occupational Health Risks
A case study involving cyclohexanone exposure reported irritant contact dermatitis in workers, underscoring the need for protective measures.
Pyrolysis and Catalytic Applications
In bio-oil production, cyclohexanone derivatives are identified as byproducts of municipal waste pyrolysis, highlighting their role in sustainable energy research .
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